[2-(2,2-Dimethylthiomorpholin-4-yl)propyl](methyl)amine
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Overview
Description
2-(2,2-Dimethylthiomorpholin-4-yl)propylamine is a chemical compound with a unique structure that includes a thiomorpholine ring substituted with a dimethyl group and a propyl chain attached to a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethylthiomorpholin-4-yl)propylamine typically involves the reaction of thiomorpholine derivatives with appropriate alkylating agents. One common method includes the alkylation of 2,2-dimethylthiomorpholine with a propyl halide, followed by the introduction of a methylamine group through nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dichloromethane or ethanol and may involve catalysts like potassium carbonate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 2-(2,2-Dimethylthiomorpholin-4-yl)propylamine can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production with considerations for cost, efficiency, and safety.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Dimethylthiomorpholin-4-yl)propylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: Nucleophilic substitution reactions are common, where the methylamine group can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, sodium hydroxide, dichloromethane.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, secondary amines.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-(2,2-Dimethylthiomorpholin-4-yl)propylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.
Medicine
In medicine, 2-(2,2-Dimethylthiomorpholin-4-yl)propylamine is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific pathways or diseases.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(2,2-Dimethylthiomorpholin-4-yl)propylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, metabolic regulation, or gene expression, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-3-(morpholin-4-yl)propylamine: Similar structure but lacks the thiomorpholine ring.
N,N-Dimethyl-3-(morpholin-4-yl)propylamine: Similar structure but with different alkyl substitutions.
Uniqueness
The uniqueness of 2-(2,2-Dimethylthiomorpholin-4-yl)propylamine lies in its thiomorpholine ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C10H22N2S |
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Molecular Weight |
202.36 g/mol |
IUPAC Name |
2-(2,2-dimethylthiomorpholin-4-yl)-N-methylpropan-1-amine |
InChI |
InChI=1S/C10H22N2S/c1-9(7-11-4)12-5-6-13-10(2,3)8-12/h9,11H,5-8H2,1-4H3 |
InChI Key |
HYKDGXJOBPDLDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC)N1CCSC(C1)(C)C |
Origin of Product |
United States |
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